molecular formula C11H16N2O2 B7540675 2-(2-oxoazepan-1-yl)-N-prop-2-ynylacetamide

2-(2-oxoazepan-1-yl)-N-prop-2-ynylacetamide

Cat. No. B7540675
M. Wt: 208.26 g/mol
InChI Key: CFBFRQNOAMCASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-oxoazepan-1-yl)-N-prop-2-ynylacetamide, also known as OP-2113, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as piperidinyl-aminopyrimidines and has been found to exhibit a wide range of biological activities.

Mechanism of Action

2-(2-oxoazepan-1-yl)-N-prop-2-ynylacetamide has been found to act as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor, resulting in increased chloride ion influx and neuronal hyperpolarization. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytic and sedative drugs.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce anxiety and depression-like behaviors in animal models, as well as to improve cognitive function and memory. Additionally, it has been found to exhibit anticonvulsant and analgesic effects, making it a potential treatment for epilepsy and chronic pain.

Advantages and Limitations for Lab Experiments

One major advantage of 2-(2-oxoazepan-1-yl)-N-prop-2-ynylacetamide is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions. However, one limitation is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several potential future directions for research on 2-(2-oxoazepan-1-yl)-N-prop-2-ynylacetamide. One area of interest is its potential use as a treatment for neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Additionally, it may be useful for studying the role of GABAergic neurotransmission in anxiety and depression, as well as in pain and epilepsy. Further research is needed to determine the full extent of its therapeutic potential and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 2-(2-oxoazepan-1-yl)-N-prop-2-ynylacetamide involves the reaction of 2-aminopyrimidine with propargyl bromide, followed by acetylation with acetic anhydride and cyclization with phosgene. The resulting compound is then purified through recrystallization to obtain a high purity product.

Scientific Research Applications

2-(2-oxoazepan-1-yl)-N-prop-2-ynylacetamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to exhibit potent anticonvulsant, analgesic, and anxiolytic effects in preclinical studies. Additionally, it has been investigated for its potential use as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-(2-oxoazepan-1-yl)-N-prop-2-ynylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-7-12-10(14)9-13-8-5-3-4-6-11(13)15/h1H,3-9H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBFRQNOAMCASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CN1CCCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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